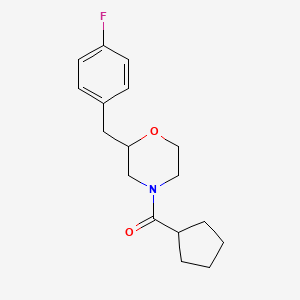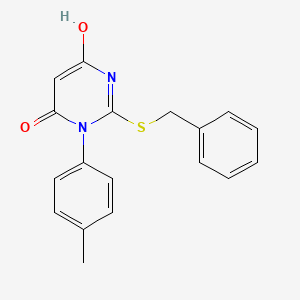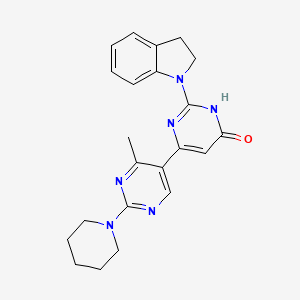![molecular formula C18H19F2N3OS B6089043 N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine, commonly known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
DFP-10825 inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing its phosphorylation activity. CK2 plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis, making it an attractive target for therapeutic intervention. The inhibition of CK2 by DFP-10825 leads to the disruption of these cellular processes, resulting in cell death or growth inhibition.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent antiproliferative effects on cancer cells in vitro and in vivo. The inhibition of CK2 by DFP-10825 leads to the activation of the tumor suppressor protein p53, which induces cell cycle arrest and apoptosis. DFP-10825 has also been shown to reduce oxidative stress and inflammation in models of neurodegenerative diseases, leading to neuroprotection. Additionally, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, by targeting the viral NS5A and NS3 proteins, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages as a research tool, including its high potency and selectivity for CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. However, DFP-10825 also has some limitations, including its relatively short half-life and poor solubility, which may limit its use in some experiments.
Orientations Futures
DFP-10825 has significant potential for further research and development as a therapeutic agent. Future studies should focus on optimizing the synthesis of DFP-10825 to improve its pharmacokinetic properties and increase its efficacy in vivo. Additionally, further studies are needed to investigate the potential of DFP-10825 as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Finally, the development of more potent and selective CK2 inhibitors, such as DFP-10825, may lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluoroaniline with 2-(methylthio)pyridine-3-carboxylic acid to form the intermediate 3,4-difluoro-N-(2-(methylthio)pyridin-3-yl)aniline. This intermediate is then reacted with piperidin-3-one to form the final product, DFP-10825. The synthesis of DFP-10825 has been optimized to achieve high yields and purity, making it suitable for further research and development.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. CK2 is overexpressed in many cancers, and its inhibition by DFP-10825 has been shown to induce cell death and inhibit tumor growth in preclinical models. DFP-10825 has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation. Furthermore, DFP-10825 has been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus, making it a promising antiviral agent.
Propriétés
IUPAC Name |
[3-(3,4-difluoroanilino)piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3OS/c1-25-17-14(5-2-8-21-17)18(24)23-9-3-4-13(11-23)22-12-6-7-15(19)16(20)10-12/h2,5-8,10,13,22H,3-4,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSTOVHGSRGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![(4-chloro-2-methylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6088976.png)

![5-(4-methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6089004.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)
methanone](/img/structure/B6089017.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![ethyl (1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6089035.png)
![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
![N-(4-methoxyphenyl)-3-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B6089061.png)